N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-16-9-12-20(15-21(16)25-13-5-4-8-22(25)26)24-23(27)19-11-10-17-6-2-3-7-18(17)14-19/h2-3,6-7,9-12,14-15H,4-5,8,13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZRBOWJDLHMLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)N4CCCCC4=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the naphthalene-2-carboxylic acid derivative, which is then converted to the corresponding acid chloride using reagents like thionyl chloride. The acid chloride is subsequently reacted with 4-methyl-3-(2-oxopiperidin-1-yl)aniline under basic conditions to form the desired carboxamide.
Reaction Conditions:
Step 1: Conversion of naphthalene-2-carboxylic acid to acid chloride using thionyl chloride.
Step 2: Coupling of acid chloride with 4-methyl-3-(2-oxopiperidin-1-yl)aniline in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:
Continuous flow reactors: to enhance reaction efficiency.
Automated purification systems: such as high-performance liquid chromatography (HPLC) for product isolation.
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The piperidinone moiety can be oxidized to form corresponding lactams.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of lactams.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Anticoagulant Properties
One of the most notable applications of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide is its role as an inhibitor of activated factor X (FXa), a key enzyme in the coagulation cascade. By inhibiting FXa, the compound reduces thrombin generation, which is crucial for managing thromboembolic diseases. Studies indicate that it exhibits strong anticoagulant effects comparable to established anticoagulants like rivaroxaban and apixaban .
Anticancer Potential
The compound has shown promise in preclinical studies for its anticancer properties. It has been evaluated for antiproliferative activity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). In vitro assays demonstrated significant cytotoxicity, with mechanisms involving apoptosis induction and cell cycle arrest at the Pre-G1 phase .
Case Study 1: Anticoagulant Activity Assessment
A study assessed the anticoagulant activity of this compound through in vitro assays measuring FXa inhibition. The results indicated that the compound effectively inhibited FXa activity at low micromolar concentrations, demonstrating its potential as a therapeutic agent for thromboembolic disorders .
Case Study 2: Anticancer Efficacy
In another study focused on cancer treatment, this compound was tested against human cancer cell lines using MTT assays. The findings revealed that the compound significantly reduced cell viability in both HepG2 and MCF-7 cells, with IC50 values comparable to leading chemotherapeutic agents .
Mechanism of Action
The mechanism by which N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidinone moiety can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and alter biological pathways.
Comparison with Similar Compounds
Pharmacological Performance
Synergistic Effects
The combination of ciprofloxacin with brominated 3-hydroxynaphthalene-2-carboxamides (e.g., N-[4-bromo-3-(trifluoromethyl)phenyl] variant) enhances antibacterial efficacy against MRSA, suggesting that halogenation and hydroxylation improve permeability or efflux pump inhibition . The target compound’s lack of hydroxyl or halogen groups may limit such synergies but optimize standalone potency.
Key Structural-Activity Relationships (SARs)
- Electron-Withdrawing Groups : Trifluoromethyl and bromo substituents enhance activity against M. tuberculosis but reduce MRSA targeting .
- Hydroxylation: 3-Hydroxy derivatives prioritize mycobacteria, while non-hydroxylated analogues favor MRSA .
- Heterocyclic Moieties : The 2-oxopiperidinyl group in the target compound may balance lipophilicity and hydrogen-bonding capacity, optimizing Gram-positive activity .
Biological Activity
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C22H22N2O3 |
| Molecular Weight | 350.42 g/mol |
| CAS Number | 941945-31-9 |
The structure features a naphthalene core with a carboxamide functional group, which is crucial for its interaction with biological targets.
Target Enzymes : this compound primarily acts as an inhibitor of activated factor X (FXa), a key enzyme in the coagulation cascade. By inhibiting FXa, the compound disrupts thrombin generation and thus prevents blood clot formation, making it a candidate for antithrombotic therapy .
Biochemical Pathways : The inhibition of FXa leads to a reduction in thrombin levels, which is critical in managing conditions related to thrombosis. This mechanism is similar to other anticoagulants, such as Apixaban, which also targets FXa but may differ in potency and pharmacokinetic profiles .
Antiproliferative Effects
Studies have demonstrated that compounds with structural similarities to this compound exhibit antiproliferative effects against various cancer cell lines. For example, related compounds have shown significant cytotoxicity against HepG2 (human liver cancer) and MCF-7 (human breast cancer) cell lines. The mechanism involves the induction of apoptosis, as evidenced by increased caspase activity and DNA fragmentation .
Case Studies
-
Cytotoxicity Assessment : In vitro studies using MTT assays revealed that certain derivatives of naphthalene-based compounds exhibited IC50 values ranging from 16.7 µM to 33.7 µM against normal liver epithelial cells, indicating selective toxicity towards cancer cells while sparing normal cells .
Compound IC50 (µM) Cell Line Compound 5 610.4 HepG2 Compound 8 583.7 MCF-7 Sorafenib 27.8 THLE-2 - Apoptosis Induction : The compound's ability to induce apoptosis was supported by a marked increase in caspase-3 levels, suggesting that it triggers programmed cell death pathways effectively in cancer cells .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound exhibits favorable bioavailability and low clearance rates in animal models. This profile suggests potential for oral administration and efficacy in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
